4,7-Methanoindene
Description
4,7-Methanoindene (CAS 6004-38-2) is a bicyclic organic compound with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol. Structurally, it consists of an indene core bridged by a methane group between the 4th and 7th positions, forming a rigid, fused bicyclic system. This compound is notable for its versatility in industrial and chemical applications, including use in plasticizers, synthetic waxes, resins, and as an intermediate in pharmaceuticals and insecticides. Derivatives of this compound, particularly halogenated variants, have been patented for applications in perfumery and fire retardants.
The compound is also a metabolite in the biodegradation of pyrethroid insecticides like cypermethrin, identified via GC-MS analysis with a retention time of 5.06 minutes. Its detection in microbial degradation pathways highlights its environmental relevance.
Structure
2D Structure
Properties
CAS No. |
209-96-1 |
|---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene |
InChI |
InChI=1S/C10H8/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5H,3,6H2 |
InChI Key |
RUNKSQBQFFBFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3CC(=C21)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Methanoindene can be synthesized through several methods. One common synthetic route involves the dimerization of 1,3-cyclopentadiene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves the reaction of cyclopentadiene with a suitable dienophile in a Diels-Alder reaction, followed by dehydrogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale dimerization of cyclopentadiene. This process is optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4,7-Methanoindene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Scientific Research Applications
4,7-Methanoindene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,7-Methanoindene involves its interaction with various molecular targets and pathways. Its unique tricyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Halogenated Derivatives
- Heptachlor (CAS 76-44-8): Molecular formula: C₁₀H₅Cl₇ Molecular weight: 373.32 g/mol. Key differences: Contains seven chlorine substituents, enhancing its persistence and toxicity. It is a persistent organic pollutant (POP) and a known carcinogen. Applications: Insecticide (now restricted due to environmental persistence).
- Chlordane (CAS 128939): Molecular formula: C₁₀H₆Cl₈ Molecular weight: 409.8 g/mol. Key differences: Octachloro substitution increases molecular weight and environmental stability compared to 4,7-methanoindene. Applications: Broad-spectrum insecticide, now banned in many countries.
Hydrogenated Derivatives
- Octahydro-4,7-methanoindene (CAS 6004-38-2): Molecular formula: C₁₀H₁₆ Molecular weight: 136.24 g/mol. Key differences: Fully saturated bicyclic structure, reducing reactivity compared to the parent compound. Applications: Used in mixtures with alkanes and alcohols for industrial formulations.
- 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene (CAS 4488-57-7): Molecular formula: C₁₀H₁₄ Molecular weight: 134.22 g/mol. Key differences: Partial saturation alters thermal stability; heat of fusion (hfus) is 16.25 kJ/mol.
Chromatographic Behavior
GC-MS retention times and fragmentation patterns distinguish this compound from structurally related compounds:
| Compound | Retention Time (min) | Characteristic Peaks (m/z) |
|---|---|---|
| This compound | 5.06 | Base peak at 130 |
| Triaconatanoic acid methyl ester | 25.69 | High m/z (~450) |
| trans-Chlordane | 13.77 | 372, 405 |

Chlorinated derivatives like chlordane exhibit higher retention times and distinct mass spectra due to chlorine isotope patterns.
Environmental and Toxicological Profiles
- Heptachlor/Chlordane : Persistent in ecosystems, bioaccumulating in fatty tissues and posing risks to human health.
| Compound | Biodegradation Potential | Bioaccumulation Factor (log Kow) |
|---|---|---|
| This compound | High (200 mg/L degraded) | ~3.0 (estimated) |
| Heptachlor | Low | 5.3–5.6 |
Q & A
Basic: What analytical techniques are recommended for identifying 4,7-Methanoindene and its derivatives in environmental samples?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound derivatives, particularly organochlorine analogs like chlordane and heptachlor. Key steps include:
- Sample Preparation : Use microporous membrane liquid-liquid extraction (e.g., for sediment slurries) to isolate target compounds .
- GC-MS Parameters : Monitor characteristic mass-to-charge (m/z) ratios, such as 372 m/z for trans-chlordane and 405 m/z for heptachlor derivatives. Match retention times and fragmentation patterns against authenticated standards .
- Data Validation : Cross-reference with databases (e.g., NIST) and confirm via multiple reaction monitoring (MRM) to reduce false positives.
Basic: What synthetic routes are available for preparing this compound frameworks?
Methodological Answer:
The core methanoindene structure is synthesized via Diels-Alder reactions or catalytic dimerization of cyclopentadiene. For example:
- Diels-Alder Approach : React cyclopentadiene with maleic anhydride to form a bicyclic intermediate, followed by hydrogenation to yield hexahydro-4,7-methanoindene derivatives .
- Bromination Studies : Thermal bromination of octahydro-1H-4,7-methanoindene produces regioselective allylic bromides, while photochemical methods introduce pyramidalized double bonds for further functionalization .
Advanced: How can researchers resolve contradictions in GC-MS data when distinguishing this compound derivatives from co-eluting organochlorines?
Methodological Answer:
Contradictions arise due to overlapping retention times and similar mass spectra (e.g., trans-chlordane vs. This compound octachloro-indanone). Mitigation strategies include:
- High-Resolution MS (HRMS) : Differentiate isomers using exact mass measurements (e.g., resolving power >20,000) to distinguish C10H5Cl7 (heptachlor) from C10H6Cl6 derivatives .
- Isotopic Pattern Analysis : Leverage chlorine’s isotopic signature (3:1 ratio for <sup>35</sup>Cl/<sup>37</sup>Cl) to confirm halogen counts in ambiguous peaks .
- Complementary Techniques : Use nuclear magnetic resonance (NMR) to verify substitution patterns in purified samples .
Advanced: What strategies address regioselectivity challenges in functionalizing this compound derivatives?
Methodological Answer:
Regioselectivity in bromination or epoxidation is influenced by steric and electronic factors:
- Thermal vs. Photochemical Bromination : Thermal conditions favor thermodynamically stable allylic bromides (e.g., 1,3,4,7-tetrabromo derivatives), while UV irradiation induces pyramidalization of double bonds, enabling dibromination at strained positions .
- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites. For example, the 3a and 7a positions in hexahydro-4,7-methanoindene show higher electron density, guiding electrophilic attacks .
Advanced: How can network analysis simplify the synthesis of phragmalin-type methanoindene polycycles?
Methodological Answer:
Network analysis aids in retrosynthetic planning for caged methanoindene structures (e.g., octahydro-1H-2,4-methanoindene frameworks):
- Key Disconnections : Target bonds that reduce strain, such as cleaving the C2-C6 bridge in tricyclic intermediates to form fused rings .
- Strain Mitigation : Use transition-metal catalysts (e.g., Pt/Pd) to stabilize intermediates during cyclopropane or bridged-ring formation .
- Validation : Confirm stereochemistry via X-ray crystallography and compare <sup>13</sup>C NMR shifts with computational predictions .
Advanced: What methodologies assess the environmental persistence of this compound-based pesticides?
Methodological Answer:
Persistence studies focus on degradation kinetics and metabolite identification:
- Hydrolysis Studies : Incubate compounds at varying pH levels (e.g., pH 5–9) and analyze via LC-MS/MS to detect breakdown products like chlorinated indenes .
- Soil/Sediment Microcosms : Measure half-lives under aerobic/anaerobic conditions. Heptachlor (log Kow 5.3–5.6) shows low water solubility (56 µg/L), leading to sediment bioaccumulation .
- Biotransformation Assays : Use Pseudomonas spp. to identify enzymatic pathways (e.g., dechlorination via cytochrome P450) .
Basic: What safety protocols are critical when handling halogenated this compound derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, respirators, and fume hoods due to volatility and toxicity (e.g., heptachlor’s EPA carcinogen classification) .
- Waste Disposal : Neutralize chlorinated derivatives with alkaline hydrolysis (NaOH/ethanol) before incineration .
- Storage : Keep in amber glass under inert gas (N2) to prevent photodegradation and autoignition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
